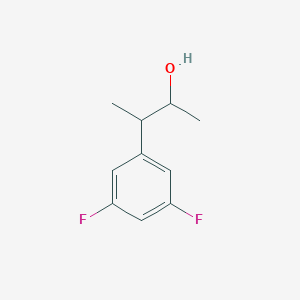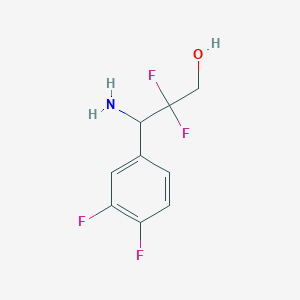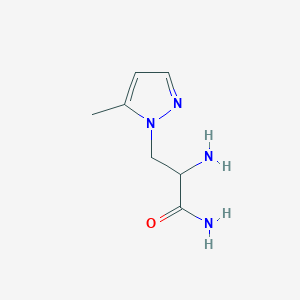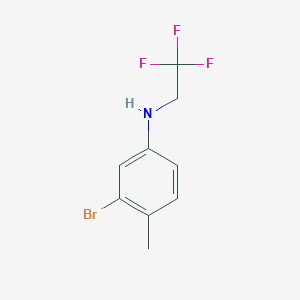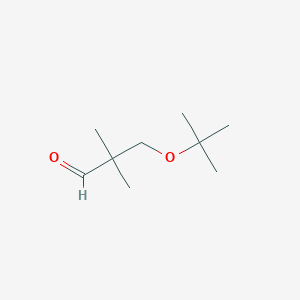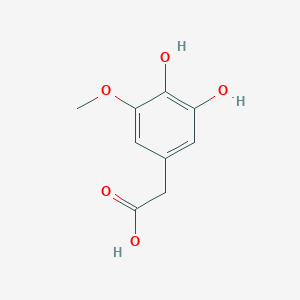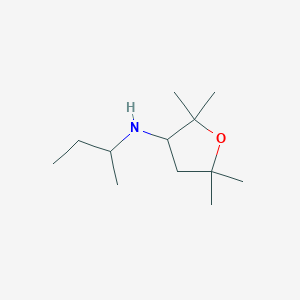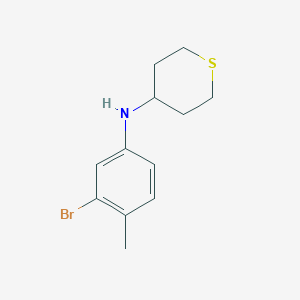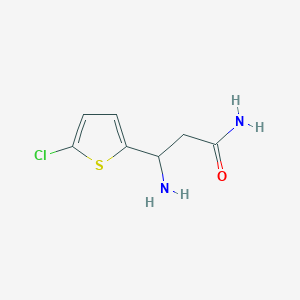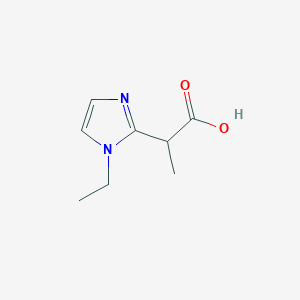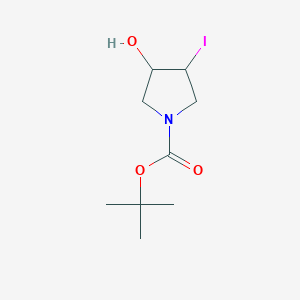
tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate typically involves the functionalization of a preformed pyrrolidine ring. One common method starts with the protection of the nitrogen atom using a tert-butyl group. The hydroxyl group is then introduced at the 3-position, followed by iodination at the 4-position. The reaction conditions often involve the use of reagents such as tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF in anhydrous THF at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: tert-Butyl 3-oxo-4-iodopyrrolidine-1-carboxylate.
Reduction: tert-Butyl 3-hydroxy-4-hydropyrrolidine-1-carboxylate.
Substitution: tert-Butyl 3-hydroxy-4-substituted-pyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for constructing various heterocyclic compounds .
Biology and Medicine: In biology and medicine, this compound can be used in the development of pharmaceuticals. The pyrrolidine ring is a common scaffold in drug design, and the presence of the hydroxyl and iodine groups can enhance the biological activity of the resulting compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The presence of the hydroxyl and iodine groups can enhance these interactions, leading to increased potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-iodopyrrolidine-1-carboxylate: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and is used in the synthesis of biologically active natural products.
Uniqueness: tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate is unique due to the presence of both the hydroxyl and iodine groups on the pyrrolidine ring
Eigenschaften
Molekularformel |
C9H16INO3 |
|---|---|
Molekulargewicht |
313.13 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16INO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
KDSPYCAYQSNGNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


